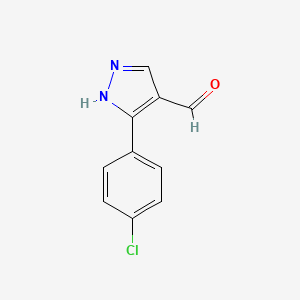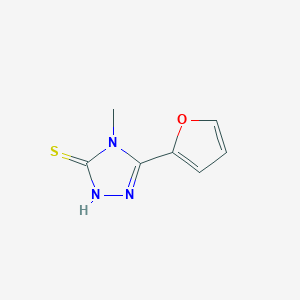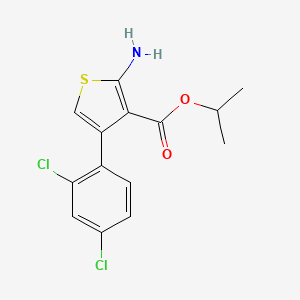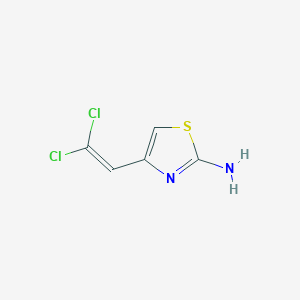
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
The compound "3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with its structure. Pyrazole derivatives have been extensively studied and synthesized for their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-aryl-3-aryl-1H-pyrazole-4-carbaldehydes . This method is a common approach for introducing aldehyde groups into heterocyclic compounds. Similarly, the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes also employs the Vilsmeier-Haack reaction, demonstrating its versatility in synthesizing various pyrazole aldehydes . Additionally, the synthesis of complex pyrazole derivatives, such as those linked with pyrenyl groups, further exemplifies the diverse synthetic routes available for this class of compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the crystal lattice . The crystal structure analysis reveals how different substituents on the pyrazole ring influence the overall geometry and intermolecular interactions of the compound. For instance, the presence of chloro and methyl groups can lead to specific dihedral angles between the pyrazole ring and the attached phenyl rings, as observed in certain chlorophenyl-substituted pyrazole carbaldehydes .
Chemical Reactions Analysis
Pyrazole carbaldehydes can undergo various chemical reactions, leading to a wide array of heterocyclic compounds. For example, reactions with hydrazine hydrate can afford chalcone analogues and dipyrazolopyridines . The reactivity of the aldehyde group allows for the formation of different functionalized quinolines through palladium-catalyzed intramolecular C–N bond formation . The versatility of these reactions highlights the synthetic utility of pyrazole carbaldehydes as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied through experimental and theoretical methods. Infrared spectroscopy, along with computational methods such as density functional theory (DFT), can provide insights into the vibrational frequencies and molecular structure of the compounds . The electronic properties, such as charge distribution and potential sites for electrophilic or nucleophilic attack, can be inferred from molecular electrostatic potential maps. Additionally, the nonlinear optical properties of these compounds can be evaluated by calculating their first hyperpolarizability, which is relevant for materials science applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Loh et al. (2013) synthesized various pyrazole compounds, including 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives. They used hydrazine hydrate in the presence of aliphatic acids and analyzed the structures using X-ray single crystal structure determination (Loh et al., 2013).
Synthesis of Novel Compounds :
- Khalifa et al. (2017) obtained new 2-alkyloxypyridine-3-carbonitriles linked pyrenyl-pyrazole functions via reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different methyl aryl ketones (Khalifa et al., 2017).
- Another study by Khalifa et al. (2017) presented the synthesis of pyrenyl–pyrazole based chalcones by condensing 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different substituted acetophenones (Khalifa et al., 2017).
Anticonvulsant and Analgesic Studies :
- Viveka et al. (2015) designed and synthesized new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds were tested for anticonvulsant and analgesic activities, with some showing potent effects without toxicity (Viveka et al., 2015).
Synthesis of Antioxidant and Anti-inflammatory Derivatives :
- Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. Some compounds showed potent activity compared to standard drugs (Sudha et al., 2021).
Antimicrobial Activity Studies :
- B'Bhatt et al. (2017) synthesized novel 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives. These compounds were tested for antimicrobial activity against various bacteria and fungi, showing variable and modest activities (B'Bhatt et al., 2017).
Synthesis and Biological Evaluation of Pyrazole Chalcones :
- Bandgar et al. (2009) prepared a series of pyrazole chalcones and evaluated them for anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds exhibited promising results in these assays (Bandgar et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds have shown antioxidant and immunomodulatory properties . These properties suggest that 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde might interact with its targets to modulate oxidative stress and immune response.
Biochemical Pathways
Related compounds have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system . This suggests that 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde might influence similar pathways, leading to downstream effects on cellular redox balance and immune response.
Pharmacokinetics
In silico pharmacokinetics analysis of a related compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde.
Result of Action
A related compound has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system . This suggests that 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde might have similar neuroprotective effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFZGZIGMMWQKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346143 | |
| Record name | 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
350997-67-0 | |
| Record name | 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)
![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)






![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)




![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)